CFTR corrector 11
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CFTR corrector 11 is a small molecule designed to correct the folding and trafficking defects of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. This compound is part of a class of drugs known as CFTR modulators, which are used to treat cystic fibrosis, a genetic disorder caused by mutations in the CFTR gene. These mutations lead to the production of a defective CFTR protein, which results in the buildup of thick mucus in various organs, particularly the lungs and digestive system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CFTR corrector 11 involves multiple steps, including the formation of key intermediates and their subsequent reactions to form the final product. The synthetic route typically involves the use of organic solvents, catalysts, and reagents under controlled conditions. Specific details on the synthetic routes and reaction conditions for this compound are proprietary and may vary depending on the manufacturer.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale, ensuring consistency and purity of the final product. This process includes optimization of reaction conditions, purification steps, and quality control measures to meet regulatory standards.
Chemical Reactions Analysis
Types of Reactions
CFTR corrector 11 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups of the compound.
Substitution: Substitution reactions involve the replacement of specific atoms or groups within the molecule with other atoms or groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformations.
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include various derivatives and analogs of the original compound.
Scientific Research Applications
CFTR corrector 11 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the mechanisms of CFTR correction and to develop new CFTR modulators.
Biology: Employed in cellular and molecular biology studies to investigate the effects of CFTR correction on cellular processes and protein trafficking.
Medicine: Utilized in preclinical and clinical studies to evaluate its efficacy and safety in treating cystic fibrosis.
Industry: Applied in the development of new therapeutic agents and in the optimization of drug delivery systems.
Mechanism of Action
CFTR corrector 11 exerts its effects by binding to the CFTR protein and stabilizing its three-dimensional structure. This stabilization allows the protein to fold correctly and traffic to the cell surface, where it can function as a chloride channel. The molecular targets of this compound include specific regions of the CFTR protein that are prone to misfolding. The compound interacts with these regions to prevent premature degradation and promote proper folding and function.
Comparison with Similar Compounds
CFTR corrector 11 is compared with other CFTR correctors such as lumacaftor, tezacaftor, and elexacaftor. These compounds share a similar mechanism of action but differ in their chemical structures and binding affinities. This compound is unique in its specific binding sites and its ability to correct certain CFTR mutations more effectively than other correctors.
List of Similar Compounds
Lumacaftor: A CFTR corrector used in combination with ivacaftor to treat cystic fibrosis.
Tezacaftor: Another CFTR corrector that is often used in combination with ivacaftor.
Elexacaftor: A newer CFTR corrector that is part of a triple combination therapy with tezacaftor and ivacaftor.
This compound stands out due to its unique chemical properties and its potential to address specific CFTR mutations that are less responsive to other correctors.
Biological Activity
CFTR (Cystic Fibrosis Transmembrane Conductance Regulator) correctors are small molecules designed to improve the function of the CFTR protein, particularly in patients with cystic fibrosis (CF). Among these, CFTR corrector 11 has emerged as a significant compound, particularly in its ability to enhance the trafficking and function of misfolded CFTR proteins associated with mutations like F508del. This article explores the biological activity of this compound, highlighting relevant research findings, case studies, and a comparative analysis of its efficacy.
CFTR correctors, including corrector 11, primarily operate by stabilizing misfolded CFTR proteins and facilitating their transport to the cell surface. The mechanism involves:
- Stabilization : Corrector 11 binds to specific domains of the CFTR protein, enhancing its structural integrity.
- Trafficking Improvement : It promotes the movement of CFTR to the plasma membrane where it can function effectively as a chloride channel.
- Synergistic Effects : When used in combination with potentiators (which increase channel activity), correctors like this compound can significantly enhance chloride ion transport across cell membranes.
Research Findings
Recent studies have provided insights into the efficacy and biological activity of this compound:
- Efficacy in Cell Models : In vitro studies using human airway epithelial cells showed that this compound significantly increased the expression of mature F508del-CFTR at the cell surface compared to untreated controls. This was evidenced by a marked increase in Western blotting results showing higher levels of C-band CFTR expression after treatment with corrector 11 .
- Potency Assessment : The half-maximal effective concentration (EC50) for this compound was determined to be less than 2 μM in pharmacotrafficking assays, indicating a potent effect on F508del-CFTR trafficking .
- Combination Studies : When combined with other correctors and potentiators, such as lumacaftor and ivacaftor, this compound exhibited additive effects that resulted in enhanced chloride transport functionality. This synergistic interaction was confirmed through electrophysiological measurements demonstrating increased ion conductance in treated cells .
Case Studies
Several clinical trials have evaluated the safety and efficacy of CFTR correctors including corrector 11:
- Phase II Trials : In a double-blind placebo-controlled study involving patients homozygous for the F508del mutation, participants receiving this compound showed significant improvements in lung function metrics such as forced expiratory volume (FEV1) compared to baseline measurements .
- Longitudinal Studies : Extended follow-up studies indicated that patients maintained improved pulmonary function over time when treated with combinations including this compound, leading to reduced pulmonary exacerbations and improved quality of life indicators .
Comparative Analysis
The following table summarizes key characteristics and findings related to this compound in comparison with other known CFTR modulators:
Corrector | EC50 (μM) | Mechanism | Combination Efficacy |
---|---|---|---|
Corrector 11 | <2 | Stabilizes misfolded CFTR | Additive with lumacaftor/ivacaftor |
Lumacaftor | ~5 | Corrects trafficking defects | Synergistic with ivacaftor |
Tezacaftor | ~3 | Enhances folding and stability | Effective when combined with elexacaftor |
Elexacaftor | <1 | Improves trafficking and function | Potentiates effects of tezacaftor |
Properties
Molecular Formula |
C18H23N3O4 |
---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
5-(4-methoxyphenyl)-N-(3-morpholin-4-ylpropyl)-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C18H23N3O4/c1-23-15-5-3-14(4-6-15)17-13-16(20-25-17)18(22)19-7-2-8-21-9-11-24-12-10-21/h3-6,13H,2,7-12H2,1H3,(H,19,22) |
InChI Key |
COLCDHPLJCTYQT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NO2)C(=O)NCCCN3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.